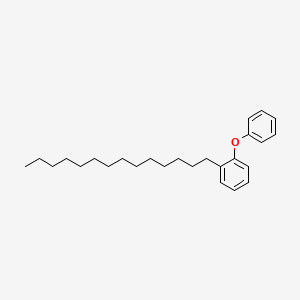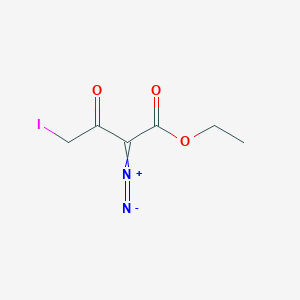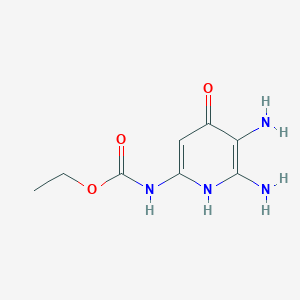
Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by a ring structure that includes atoms of at least two different elements as members of its ring(s)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate typically involves multi-step organic synthesis. One common method involves the reaction of ethyl carbamate with a suitable precursor that contains the pyridine ring structure. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced.
科学研究应用
Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemicals and materials, including polymers and dyes.
作用机制
The mechanism by which Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and functions.
相似化合物的比较
Similar Compounds
Compounds similar to Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate include other heterocyclic compounds with similar ring structures and functional groups. Examples include:
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
86970-42-5 |
|---|---|
分子式 |
C8H12N4O3 |
分子量 |
212.21 g/mol |
IUPAC 名称 |
ethyl N-(5,6-diamino-4-oxo-1H-pyridin-2-yl)carbamate |
InChI |
InChI=1S/C8H12N4O3/c1-2-15-8(14)12-5-3-4(13)6(9)7(10)11-5/h3H,2,9H2,1H3,(H4,10,11,12,13,14) |
InChI 键 |
VTSNAMTVIFIWFT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC(=O)C(=C(N1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



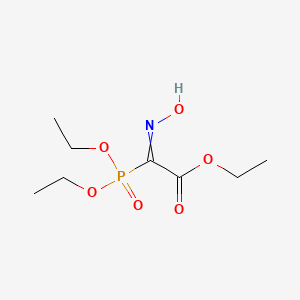
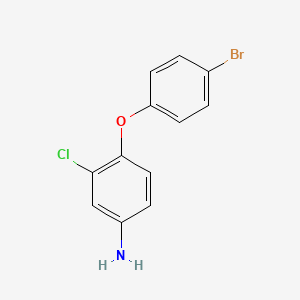
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)

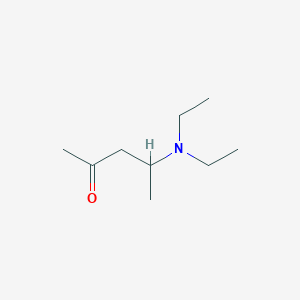
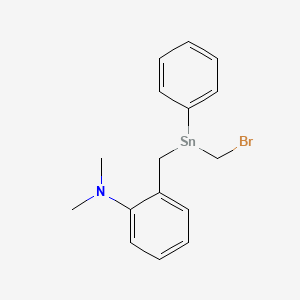
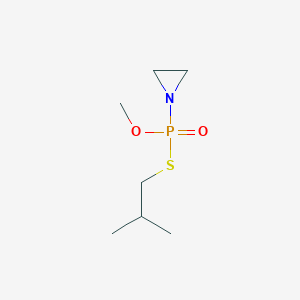

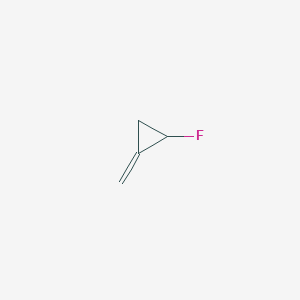
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
